molecular formula C14H22N4O2 B1649609 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate CAS No. 1023594-50-4

1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate

Cat. No.: B1649609
CAS No.: 1023594-50-4
M. Wt: 278.35 g/mol
InChI Key: RVCAZUBHOCWAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Piperazinecarboxylic acid, 4-(4-amino-3-pyridinyl)-, 1,1-dimethylethyl ester is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protective group and a 4-amino-3-pyridinyl substituent.

  • General Structure: The Boc group (1,1-dimethylethyl ester) is a common protecting group for amines, enhancing solubility and stability during synthetic processes.
  • Hypothetical Properties: Based on analogs, its molecular formula is inferred as C₁₆H₂₃N₅O₂, with a molecular weight of approximately 325.4 g/mol. The amino group on the pyridine ring may enhance hydrogen-bonding capacity, affecting solubility and reactivity compared to non-polar substituents.

Properties

IUPAC Name

tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-16-5-4-11(12)15/h4-5,10H,6-9H2,1-3H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCAZUBHOCWAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167469
Record name 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1023594-50-4
Record name 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1023594-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-Piperazinecarboxylic acid, 4-(4-amino-3-pyridinyl)-, 1,1-dimethylethyl ester (CAS: 1023594-50-4) is a compound with significant biological activity that has garnered attention in pharmaceutical research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C14H22N4O2
  • Molar Mass : 278.35 g/mol
  • Synonyms : Palbociclib Impurity 82, SMA-4, tert-butyl 4-(4-aminopyridin-3-yl)piperazine-1-carboxylate

Biological Activity

1-Piperazinecarboxylic acid derivatives exhibit a range of biological activities, particularly in the context of cancer research. This compound is noted for its role as an impurity in the synthesis of Palbociclib, a CDK4/6 inhibitor used in breast cancer treatment.

The primary mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. By inhibiting CDK4 and CDK6, this compound can induce cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation.

In Vitro Studies

Several studies have investigated the effects of this compound on various cancer cell lines:

  • Breast Cancer Cells : Research indicates that 1-Piperazinecarboxylic acid derivatives can significantly reduce the viability of estrogen receptor-positive breast cancer cells by inducing apoptosis and cell cycle arrest .
  • Mechanistic Insights : In vitro assays demonstrated that treatment with this compound leads to decreased phosphorylation of retinoblastoma protein (Rb), a key regulator in the cell cycle .

Case Studies

A notable case study involved the synthesis and characterization of this compound as an impurity in Palbociclib formulations. The study assessed its biological effects alongside the main drug, revealing that while it shares some properties with Palbociclib, its potency and efficacy differ significantly .

Data Tables

Property Value
Molecular FormulaC14H22N4O2
Molar Mass278.35 g/mol
CAS Number1023594-50-4
Biological ActivityCDK inhibition
Primary ApplicationCancer therapy

Safety Profile

The safety profile of 1-Piperazinecarboxylic acid indicates potential toxicity at higher concentrations. It is classified as harmful if swallowed and can cause skin irritation . Therefore, handling precautions are necessary during laboratory synthesis and experimentation.

Scientific Research Applications

Safety Information

The compound is classified with several hazard statements indicating it may cause harm if ingested or if it comes into contact with skin. Safety precautions should be taken when handling this compound, including wearing appropriate protective equipment .

Pharmaceutical Development

1-Piperazinecarboxylic acid derivatives have been extensively studied for their potential therapeutic effects. Specifically, this compound has been identified as an impurity in the synthesis of Palbociclib, a drug used in cancer treatment targeting cyclin-dependent kinases (CDKs). The presence of such impurities can influence the efficacy and safety profiles of pharmaceutical formulations .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced biological activity. For example, it can be utilized in synthesizing piperazine derivatives that exhibit anti-cancer properties .

Research on Mechanisms of Action

Studies have indicated that compounds related to 1-piperazinecarboxylic acid can interact with specific biological targets, influencing pathways involved in cell proliferation and apoptosis. Understanding these mechanisms is crucial for developing targeted therapies for diseases such as cancer .

Case Study 1: Palbociclib Impurity Analysis

A study focused on the characterization of impurities in Palbociclib highlighted the significance of 1-piperazinecarboxylic acid derivatives. The analysis provided insights into how these impurities could affect drug stability and patient safety, emphasizing the need for rigorous quality control in pharmaceutical manufacturing .

Case Study 2: Synthesis of Novel Piperazine Derivatives

Research conducted on the synthesis of novel piperazine derivatives demonstrated that modifying the piperazine ring with various substituents could enhance pharmacological properties. The study utilized tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a starting material to create compounds with improved activity against specific cancer cell lines .

Data Tables

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H335May cause respiratory irritation

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of piperazinecarboxylic acid esters, emphasizing substituents, molecular data, and key properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
1-Piperazinecarboxylic acid, 4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-, 1,1-dimethylethyl ester 3-Methyl-1-phenyl-pyrazolyl C₁₉H₂₆N₄O₂ 342.44 Acute oral toxicity (Category 4), skin/eye irritation (Category 2), respiratory irritation
1-Piperazinecarboxylic acid,4-[4-chloro-3-(phenylmethyl)-3H-imidazo[4,5-c]pyridin-2-yl]-,1,1-dimethylethyl ester Chloro-phenylmethyl-imidazopyridinyl C₂₂H₂₆ClN₅O₂ 427.93 Predicted boiling point: 604.4°C; pKa: 7.81; density: 1.29 g/cm³
1-Piperazinecarboxylic acid, 4-[(3-formylphenyl)methyl]-, 1,1-dimethylethyl ester 3-Formylphenylmethyl C₁₇H₂₄N₂O₃ 304.38 Melting point: 67°C; used in upstream chemical synthesis
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate 4-Aminophenyl C₁₃H₁₉N₃O₂ 249.31 Classified for skin/eye irritation; used in pharmaceutical intermediates
1-Piperazinecarboxylic acid, 4-[[1-(4-aminophenyl)-4-piperidinyl]carbonyl]-, 1,1-dimethylethyl ester 4-Aminophenyl-piperidinylcarbonyl C₂₁H₃₂N₄O₃ 388.50 Predicted boiling point: 595.6°C; pKa: 7.79
Target Compound : 1-Piperazinecarboxylic acid, 4-(4-amino-3-pyridinyl)-, 1,1-dimethylethyl ester 4-Amino-3-pyridinyl C₁₆H₂₃N₅O₂ (inferred) ~325.4 (inferred) Expected higher solubility due to amino group; potential use in kinase inhibitors N/A

Structural and Functional Differences

  • Substituent Effects: Electron-Withdrawing Groups (e.g., chloro in ): Increase stability but may reduce reactivity in nucleophilic substitutions. Amino Groups (e.g., 4-aminophenyl in or 4-amino-3-pyridinyl in the target compound): Enhance hydrogen bonding and solubility, making these derivatives suitable for drug discovery.
  • Toxicity Profiles: Compounds with aromatic heterocycles (e.g., pyrazolyl in ) exhibit acute oral toxicity and irritation hazards. The target compound’s amino-pyridinyl group may reduce lipophilicity compared to phenylmethyl analogs, possibly lowering acute toxicity risks.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reaction

The most widely documented method involves a palladium-catalyzed coupling between 3-bromo-2-pyridinamine and 1-Boc-piperazine. This reaction proceeds under inert conditions in tetrahydrofuran (THF) at 65°C for 12 hours, utilizing chloro(2-dicyclohexylphosphino-2′,6′-di-i-propoxy-1,1′-biphenyl)(2′-amino-1,1′-biphenyl-2-yl)-palladium(II) as the catalyst and lithium hexamethyldisilazane (LiHMDS) as the base. The Boc (tert-butoxycarbonyl) group serves as a protecting amine, ensuring regioselectivity during the coupling process.

Key Steps:

  • Substrate Preparation: 3-Bromo-2-pyridinamine is activated for coupling via deprotonation with LiHMDS.
  • Catalytic Cycle: The palladium catalyst facilitates oxidative addition of the bromopyridine substrate, followed by transmetalation with 1-Boc-piperazine.
  • Reductive Elimination: Yields the desired product after 12 hours, with a reported isolated yield of 65%.

Advantages:

  • High regioselectivity due to steric and electronic effects of the Boc group.
  • Compatibility with sensitive functional groups.

Limitations:

  • Requires specialized palladium catalysts, increasing costs.
  • Prolonged reaction times and strict inert atmosphere conditions.

Reaction Optimization and Mechanistic Insights

Catalyst and Ligand Effects

The choice of palladium catalyst significantly impacts the cross-coupling efficiency. Bulky phosphine ligands, such as 2-dicyclohexylphosphino-2′,6′-di-i-propoxy-1,1′-biphenyl, enhance catalytic activity by stabilizing the palladium center and preventing undesired β-hydride elimination. Substituting cheaper ligands (e.g., triphenylphosphine) reduces yields by 20–30% due to catalyst deactivation.

Solvent and Temperature Dependence

  • THF vs. DME: Tetrahydrofuran (THF) outperforms 1,2-dimethoxyethane (DME) in the cross-coupling method, likely due to better solubility of LiHMDS.
  • Temperature Sensitivity: Reactions below 60°C result in incomplete conversion, while temperatures above 70°C promote decomposition of the Boc group.

Hydrogenation Pressure and Catalyst Loading

For the nitro reduction method, increasing H₂ pressure from 1 atm to 3 atm improves reaction rates but necessitates high-pressure equipment. A catalyst loading of 5 wt% Pd/C balances cost and efficiency.

Industrial Scalability Considerations

Cross-Coupling Method

  • Cost Analysis: The palladium catalyst accounts for ~40% of total synthesis costs. Recycling protocols using silica-immobilized catalysts are under investigation to mitigate expenses.
  • Batch vs. Flow Reactors: Continuous flow systems reduce reaction times by 30% but require precise temperature control to avoid Boc group degradation.

Nitro Reduction Method

  • Safety Protocols: Hydrogenation necessitates explosion-proof reactors and gas monitoring systems.
  • Scalability: This method is more amenable to large-scale production due to simpler workup procedures compared to cross-coupling.

Comparative Analysis of Methods

Parameter Cross-Coupling Nitro Reduction
Yield 65% Not reported (est. 70–80%)
Reaction Time 12 hours 3 hours
Catalyst Cost High ($450–$600/g) Low ($50–$100/g for Pd/C)
Scalability Moderate High
Safety Concerns Inert atmosphere handling Hydrogen gas flammability

Q & A

Role in Heterocyclic Drug Discovery :

  • Explore its utility as a scaffold for kinase inhibitors by substituting the pyridinyl group with fluorinated or sulfonamide moieties to enhance target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate
Reactant of Route 2
Reactant of Route 2
1,1-Dimethylethyl 4-(4-amino-3-pyridinyl)-1-piperazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.